3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione is a chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.1314 g/mol . It is a bicyclic compound featuring a seven-membered ring with an oxygen atom and two double bonds. This compound is also known by its IUPAC name, which reflects its unique structure.
Vorbereitungsmethoden
The synthesis of 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dinitrogen pentoxide for oxetane ring-opening reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with Grignard reagents can lead to the formation of 4,4-dialkyl-2-butenolides .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the field of fragment-based drug discovery (FBDD). It is used to prepare three-dimensional fragments that can modulate molecular targets . These fragments are valuable in drug discovery due to their high aqueous solubility and bioavailability . Additionally, the compound is used as an intermediate in the synthesis of other complex molecules .
Wirkmechanismus
The mechanism of action of 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione involves its ability to undergo specific chemical reactions that lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the products formed from its reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione include 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 7-Oxabicyclo[2.2.1]heptane . These compounds share the bicyclic structure with an oxygen atom but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific double bonds and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
127750-98-5 |
---|---|
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
3,6-dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C8H6O3/c1-3-5(9)8-4(2)6(10)7(3)11-8/h7-8H,1-2H2 |
InChI-Schlüssel |
YIHLCAOATGPYBG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2C(=O)C(=C)C(C1=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.